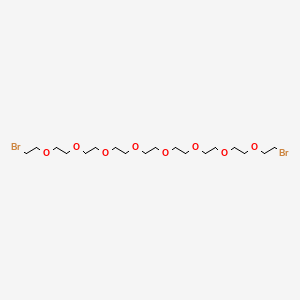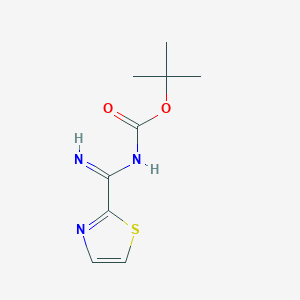![molecular formula C13H17Cl3N2OSi B14029835 2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)
2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole typically involves several steps. One common method includes the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with a suitable benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously .
Comparación Con Compuestos Similares
2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole can be compared with other similar compounds such as:
2-(Trimethylsilyl)ethoxymethyl chloride: This compound is used as a reagent for protecting groups in organic synthesis.
Triclopyr: An organic compound used as a systemic herbicide and fungicide.
1,1,2-Trichloroethane: A chlorinated hydrocarbon used as a solvent and in chemical synthesis .
These compounds share some structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C13H17Cl3N2OSi |
|---|---|
Peso molecular |
351.7 g/mol |
Nombre IUPAC |
trimethyl-[2-[(2,5,6-trichlorobenzimidazol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C13H17Cl3N2OSi/c1-20(2,3)5-4-19-8-18-12-7-10(15)9(14)6-11(12)17-13(18)16/h6-7H,4-5,8H2,1-3H3 |
Clave InChI |
JUBUWYCYGDMYTC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C2=CC(=C(C=C2N=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)


